2,4-dichloro-N-octylbenzamide
Description
2,4-Dichloro-N-octylbenzamide is a benzamide derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and an octyl chain (-C₈H₁₇) attached to the amide nitrogen. This structure confers distinct physicochemical properties, including enhanced lipophilicity due to the long alkyl chain and electron-withdrawing effects from the chlorine substituents. Such features make it relevant in applications requiring lipid solubility, such as agrochemical formulations or antimicrobial agents .
Properties
Molecular Formula |
C15H21Cl2NO |
|---|---|
Molecular Weight |
302.2g/mol |
IUPAC Name |
2,4-dichloro-N-octylbenzamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-2-3-4-5-6-7-10-18-15(19)13-9-8-12(16)11-14(13)17/h8-9,11H,2-7,10H2,1H3,(H,18,19) |
InChI Key |
XZCVJZJVJHBPMP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCCCCNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Differences and Substituent Effects
Chlorination Patterns
- 2,4-Dichloro-N-octylbenzamide vs. 4-Chloro-N-o-tolylbenzamide (): The mono-chloro substitution in 4-chloro-N-o-tolylbenzamide reduces electron-withdrawing effects compared to the dichloro analog.
2-Chloro-N,N-dimethylbenzamide () :
The absence of a second chlorine and the smaller N,N-dimethyl substituents result in lower molecular weight (MW: ~183 g/mol) and reduced lipophilicity (logP ~1.5) compared to 2,4-dichloro-N-octylbenzamide (MW: ~316 g/mol; logP ~5.2) .
N-Substituent Variations
2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide () :
The ethyl and hydroxyethyl groups on the nitrogen increase polarity and water solubility (logP ~3.1) relative to the octyl chain. This compound’s hydroxy group may facilitate hydrogen bonding, altering bioavailability compared to the purely hydrophobic octyl chain .4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide () :
The dihydrodioxin substituent introduces a bicyclic aromatic system, enhancing rigidity and planarity. This contrasts with the flexible octyl chain, which may improve penetration through lipid bilayers but reduce specificity for flat binding sites .
Heterocyclic Modifications
- However, the octyl chain’s lipophilicity may enhance tissue retention .
Data Table: Key Properties of Selected Analogs
| Compound Name | Molecular Weight (g/mol) | logP* | Notable Properties |
|---|---|---|---|
| 2,4-Dichloro-N-octylbenzamide | ~316 | ~5.2 | High lipophilicity, membrane permeability |
| 4-Chloro-N-o-tolylbenzamide | ~260 | ~3.8 | Steric hindrance, reduced solubility |
| 2-Chloro-N,N-dimethylbenzamide | ~183 | ~1.5 | Low MW, high aqueous solubility |
| 2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide | ~293 | ~3.1 | Moderate solubility, hydrogen bonding |
| 4-Chloro-N-(2,3-dihydrodioxin-6-yl)benzamide | ~318 | ~4.0 | Planar structure, rigid binding |
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
